molecular formula C21H22FN3 B5307572 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline

5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline

Cat. No. B5307572
M. Wt: 335.4 g/mol
InChI Key: LIFALFBSROLGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline, also known as FMIQ, is a synthetic compound that belongs to the family of isoquinoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been shown to interact with various receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been found to inhibit the activity of various enzymes, including topoisomerase II and HDACs. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, this compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent pharmacological effects at low concentrations, which makes it a valuable tool for studying various signaling pathways and receptors. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline. One of the areas of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and schizophrenia. Furthermore, the exact mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.

Synthesis Methods

5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline can be synthesized using a multi-step process, which involves the reaction of 3-fluorobenzylamine with 1,2,3,4-tetrahydroisoquinoline-6-carboxaldehyde. The resulting intermediate is then treated with piperazine and formaldehyde to yield this compound. The purity of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. It has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

5-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3/c22-20-6-1-3-17(13-20)15-24-9-11-25(12-10-24)16-19-5-2-4-18-14-23-8-7-21(18)19/h1-8,13-14H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFALFBSROLGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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